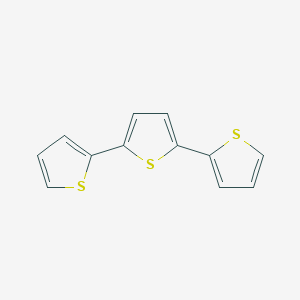
2,2':5',2''-三噻吩
描述
2,2’:5’,2’'-Terthiophene (also known as 3T or TTh) is a tri-thiophene based low band conductive polymer . It is found in nature in the floral extract of Tagetes minuta and Echinops grijisii . It is known to be toxic to mosquitoes .
Synthesis Analysis
2,2’:5’,2’‘-Terthiophene can be prepared by a nickel-catalyzed coupling reaction of a Grignard reagent derived from 2-bromothiophene and magnesium . In one study, a new electrochromic copolymer of 2,2’:5’,2’'-terthiophene (TT) with 3,4-ethylenedioxythiophene (EDOT) was synthesized .
Molecular Structure Analysis
The molecular formula of 2,2’:5’,2’‘-Terthiophene is C12H8S3, and its molecular weight is 248.39 . The structure of 2,2’:5’,2’'-Terthiophene consists of three thiophene rings coupled together .
Chemical Reactions Analysis
2,2’:5’,2’'-Terthiophene generates singlet oxygen . It can also be used to form metal-organic based thin films with metals like aluminum, silver, and calcium, which can potentially be used for optoelectronics-based applications .
Physical And Chemical Properties Analysis
2,2’:5’,2’'-Terthiophene is a solid at 20°C . It has a melting point of 93-95°C . It is insoluble in water but soluble in acetone, benzene, and ether .
科学研究应用
Organic Photovoltaics (OPV)
2,2’5’,2’'-Terthiophene: is utilized in the development of organic photovoltaic cells. Its conjugated system allows for efficient charge transfer, making it a valuable component in the active layer of OPVs. These materials are designed to absorb light and convert it into electrical energy, offering a flexible and potentially less expensive alternative to traditional silicon-based solar cells .
Polymer Light-Emitting Diodes (PLEDs)
In the field of light-emitting diodes, 2,2’:5’,2’'-Terthiophene serves as a building block for conductive polymers. When incorporated into PLEDs, it contributes to the emission of light upon electrical excitation. This application is significant for the development of flexible and lightweight displays and lighting solutions .
Electrochromic Devices
The electrochromic properties of 2,2’:5’,2’'-Terthiophene make it suitable for use in devices that change color in response to an electric charge. Such devices have applications in smart windows, which can modulate light transmission, and in low-energy display technologies .
Electroluminescent Devices
2,2’5’,2’'-Terthiophene: is also used in electroluminescent devices, where it helps in the generation of light through electric current. This technology is applied in backlights for displays and in other forms of lighting where thin, flexible light sources are advantageous .
Thin Film Transistors (TFTs)
As an organic semiconductor, 2,2’:5’,2’'-Terthiophene is employed in the production of thin film transistors. TFTs are an essential component of many electronic devices, including sensors and displays, due to their ability to control the flow of current in response to input voltage .
Antifungal Agents
Beyond electronic applications, 2,2’:5’,2’'-Terthiophene exhibits antifungal activity. It can be found in natural extracts and has been studied for its potential use in protecting crops against fungal pathogens, thereby contributing to agricultural sustainability .
Singlet Oxygen Generation
2,2’5’,2’'-Terthiophene: has been identified as a compound capable of generating singlet oxygen upon exposure to light. This property is explored in photodynamic therapy, where singlet oxygen can be used to target and destroy cancer cells .
Mosquito Larvicidal Activity
Interestingly, 2,2’:5’,2’'-Terthiophene has been reported to possess toxic effects on mosquito larvae. This application is particularly relevant in the context of vector control for diseases such as malaria and dengue fever .
未来方向
The future directions of 2,2’:5’,2’'-Terthiophene research could involve its use in a wide range of applications like photovoltaics and polymer light-emitting diodes (LEDs) . It can also be used to form metal-organic based thin films with metals like aluminum, silver, and calcium, which can potentially be used for optoelectronics-based applications .
作用机制
Target of Action
2,2’:5’,2’‘-Terthiophene, also known as α-Terthiophene, is an oligomer of the heterocycle thiophene . It is a natural product found in certain plants, such as Tagetes minuta . The primary targets of 2,2’:5’,2’'-Terthiophene are bacterial cells, where it exhibits enhanced antibacterial activity when exposed to ultraviolet light .
Mode of Action
It is known that the compound interacts with bacterial cells, leading to their inhibition . The antibacterial activity of 2,2’:5’,2’'-Terthiophene is enhanced when it is exposed to ultraviolet light , suggesting that it may cause damage to bacterial cells through a photoactivated process.
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential biochemical processes in bacterial cells, leading to their inhibition .
Result of Action
The primary result of the action of 2,2’:5’,2’'-Terthiophene is the inhibition of bacterial cells . This antibacterial activity is enhanced when the compound is exposed to ultraviolet light , suggesting that it may be particularly effective in environments where such exposure is possible.
Action Environment
The efficacy and stability of 2,2’:5’,2’‘-Terthiophene are influenced by environmental factors. Notably, the compound’s antibacterial activity is enhanced when it is exposed to ultraviolet light . This suggests that 2,2’:5’,2’‘-Terthiophene may be particularly effective in environments with ample sunlight.
属性
IUPAC Name |
2,5-dithiophen-2-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S3/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSFECAJUBPPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99611-76-4 | |
| Record name | 2,2′:5′,2′′-Terthiophene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99611-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2041206 | |
| Record name | alpha-Terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2':5',2''-Terthiophene | |
CAS RN |
1081-34-1 | |
| Record name | 2,2′:5′,2′′-Terthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Terthienyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2':5',2''-Terthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-TERTHIENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P77RAU2RR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2':5',2''-terthiophene?
A1: 2,2':5',2''-Terthiophene has a molecular formula of C12H8S3 and a molecular weight of 248.38 g/mol.
Q2: What spectroscopic data is available for 2,2':5',2''-terthiophene?
A2: Research utilizes various spectroscopic techniques to characterize 2,2':5',2''-terthiophene and its derivatives. These include:
- UV-Vis Spectroscopy: This technique reveals information about the electronic structure and conjugation length of the molecule. Studies show that aromatic and heteroaromatic substituents on 2,2':5',2''-terthiophene do not significantly conjugate with the terthiophene backbone. []
- Fluorescence Spectroscopy: Many 2,2':5',2''-terthiophene derivatives exhibit strong fluorescence. The fluorescence wavelength and intensity are influenced by substituents on the thiophene rings. []
- Raman Spectroscopy: This technique provides insights into the vibrational modes of the molecule and its radical cation. Intense bands in the low-frequency region of the Raman spectra are attributed to C–S stretching modes coupled with thiophene ring deformations. []
- NMR Spectroscopy: 1H NMR is frequently employed to confirm the structure of synthesized 2,2':5',2''-terthiophene derivatives and investigate their rotational isomerization barriers. []
Q3: How does the molecular mass of poly(4,4''-dioctyl-2,2':5',2''-terthiophene) (PDOTT) impact its supramolecular organization?
A3: Research using scanning tunneling microscopy (STM) reveals that the chain length of PDOTT significantly influences its 2D supramolecular organization. Shorter molecules (6-9 thiophene units) form well-defined islands, while longer molecules (12-15 units) exhibit anisotropic interactions and form one-dimensional rows. Polydispersity hinders supramolecular ordering due to incompatible structures formed by molecules of different lengths. This finding has significant implications for the electrical transport properties of polythiophene derivatives in organic electronics. []
Q4: How stable is 2,2':5',2''-terthiophene under ambient conditions, and are there methods to enhance its stability?
A4: While 2,2':5',2''-terthiophene itself is susceptible to photodegradation in air, incorporating a naphthalene unit into its structure, as in 5-(1-naphthyl)-2,2':5',2''-terthiophene (NA-3T), greatly enhances its photochemical stability. This modification allows for its utilization in the fabrication of stable, monolayer-chemistry-based fluorescent sensing films. []
Q5: Does 2,2':5',2''-terthiophene exhibit catalytic properties?
A5: While not a catalyst itself, research highlights the use of 2,2':5',2''-terthiophene as a key reagent in silver-catalyzed hydroarylation reactions. It facilitates the selective hydroheteroarylation of highly substituted styrenes and heteroaromatic styrenes, leading to more complex organic structures. []
Q6: What are the potential applications of 2,2':5',2''-terthiophene and its derivatives in material science?
A6: 2,2':5',2''-Terthiophene derivatives demonstrate promise in various material science applications:
- Electrochromic Materials: Electrochemically doped poly(5-vinyl-2,2':5',2''-terthiophene) exhibits reversible color changes upon electrochemical doping and dedoping, suggesting its potential as a novel electrochromic material. []
- Conducting Polymers: Polymers incorporating 2,2':5',2''-terthiophene units, like PDHTT, display promising electrical conductivity and are being investigated for use in organic field-effect transistors and other organic electronic devices. [, ]
- Sensors: The sensitivity of poly[3',4'-dihexyl-4,4''-bis(pentyloxy)2,2';5',2''-terthiophene] (PHPT) to methane makes it suitable for methane sensing applications. The polymer's impedance changes upon exposure to methane, with higher sensitivity observed at lower frequencies. []
- Photovoltaic Applications: Low-bandgap polymers incorporating 2,2':5',2''-terthiophene units show promise for use in organic solar cells due to their ability to absorb a wider range of wavelengths in the solar spectrum. []
Q7: How is computational chemistry used to study 2,2':5',2''-terthiophene?
A7: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are valuable tools for understanding the electronic structure and properties of 2,2':5',2''-terthiophene and its derivatives. These calculations provide insights into:
- Electronic Transitions: TD-DFT calculations help assign observed UV-Vis absorption bands and elucidate the nature of electronic transitions. For example, calculations reveal the lowest energy absorption band in certain complexes is attributed to π-π* transitions localized on the terthiophene unit. []
- Excited State Behavior: DFT calculations aid in understanding the nature of excited states, such as whether they are ligand-based or charge-separated, providing valuable information for designing materials with specific photophysical properties. [, ]
- Molecular Geometry: DFT calculations optimize molecular geometries and provide information about bond lengths, dihedral angles, and overall molecular planarity. This information helps relate molecular structure to observed properties, such as conjugation length and packing behavior. [, , ]
Q8: How do structural modifications of 2,2':5',2''-terthiophene affect its properties and potential applications?
A8: Research extensively explores the impact of structural modifications on the properties and applications of 2,2':5',2''-terthiophene. Some key findings include:
- End-Group Substitution: Introducing electron-withdrawing groups, such as bromo, nitro, or tricyanovinyl groups, at the terminal positions of 2,2':5',2''-terthiophene leads to significant changes in its photophysical properties. These substitutions induce charge transfer character in the excited state, impacting nonradiative decay rates and making these derivatives suitable for optoelectronic applications. []
- Alkyl Side Chains: The number and position of alkyl side chains significantly influence the conformation and packing of 2,2':5',2''-terthiophene-based polymers. This, in turn, affects their electronic properties, such as charge carrier mobility and open-circuit voltage in organic solar cells. []
- Incorporation of Functional Units: Introducing functional units, like spiropyrans, into the polymer backbone can lead to materials with multiple switchable states, allowing for photochemical and electrochemical control over their properties. []
- Metal Coordination: Coordinating 2,2':5',2''-terthiophene to metal centers, such as gold, ruthenium, or osmium, leads to complexes with unique photophysical and electrochemical properties. The nature of the metal center and the coordination mode significantly influence the properties of the resulting complexes, opening avenues for various applications in sensing, catalysis, and optoelectronics. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

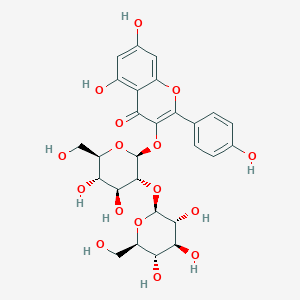

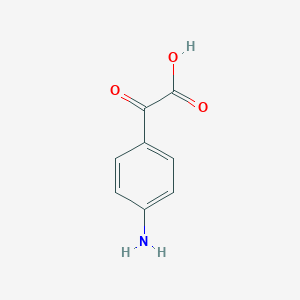
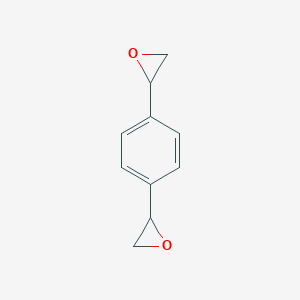
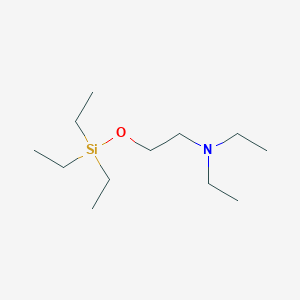
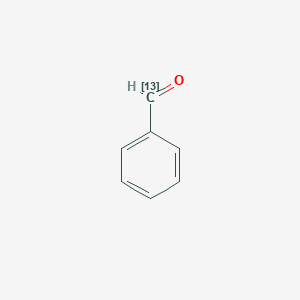
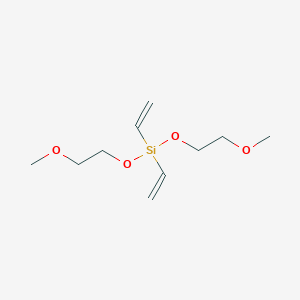
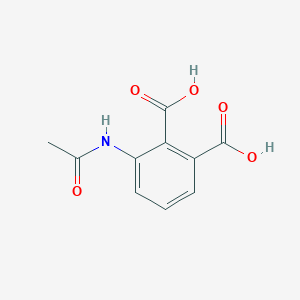
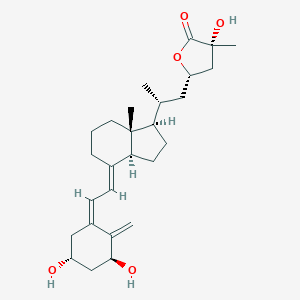
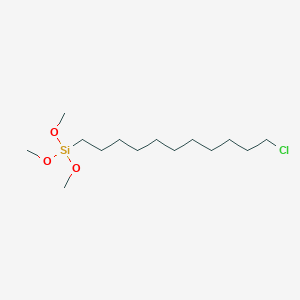
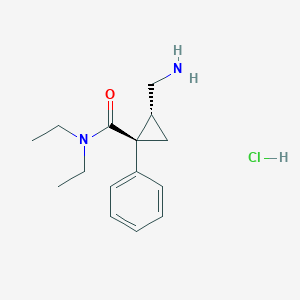
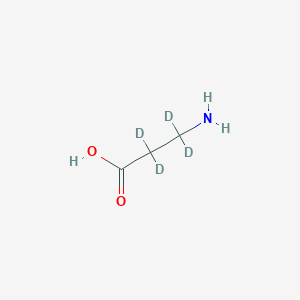

![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)